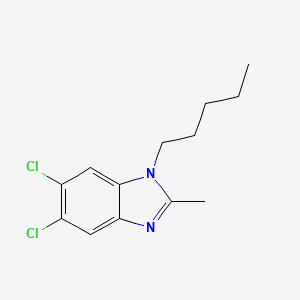
5,6-dichloro-2-methyl-1-pentyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dichloro-2-methyl-1-pentyl-1H-benzimidazole: is a heterocyclic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The presence of chlorine atoms at positions 5 and 6, along with a methyl group at position 2 and a pentyl group at position 1, makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dichloro-2-methyl-1-pentyl-1H-benzimidazole typically involves the condensation of ortho-phenylenediamine with appropriate aldehydes or ketones. One common method includes the reaction of 4,5-dichloro-1,2-phenylenediamine with 2-methylpentanal in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, can enhance the efficiency of the synthesis. Solvent extraction and chromatographic techniques are often employed for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the chlorine atoms can yield the corresponding dechlorinated benzimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.
Major Products:
Oxidation: Formation of 5,6-dichloro-2-formyl-1-pentyl-1H-benzimidazole.
Reduction: Formation of 2-methyl-1-pentyl-1H-benzimidazole.
Substitution: Formation of 5,6-diamino-2-methyl-1-pentyl-1H-benzimidazole.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology: In biological research, 5,6-dichloro-2-methyl-1-pentyl-1H-benzimidazole is studied for its potential as an antimicrobial and anticancer agent. Its ability to inhibit the growth of certain bacteria and cancer cell lines makes it a valuable compound for drug development.
Medicine: The compound’s potential therapeutic applications include its use as an anticancer agent. Studies have shown that modifications to the benzimidazole core can enhance its bioactivity and selectivity towards cancer cells.
Industry: In the industrial sector, the compound is used in the development of new materials and coatings. Its chemical stability and reactivity make it suitable for various applications, including the production of polymers and resins.
Mechanism of Action
The mechanism of action of 5,6-dichloro-2-methyl-1-pentyl-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. In cancer cells, it may induce apoptosis by disrupting cellular signaling pathways and promoting oxidative stress.
Comparison with Similar Compounds
- 5,6-Dichloro-2-methyl-1H-benzimidazole
- 5,6-Dichloro-2-ethyl-1H-benzimidazole
- 5,6-Dichloro-2-methyl-1-propyl-1H-benzimidazole
Comparison: Compared to its analogs, 5,6-dichloro-2-methyl-1-pentyl-1H-benzimidazole exhibits unique properties due to the presence of the pentyl group This longer alkyl chain can influence the compound’s lipophilicity, solubility, and overall bioactivity
Properties
Molecular Formula |
C13H16Cl2N2 |
|---|---|
Molecular Weight |
271.18 g/mol |
IUPAC Name |
5,6-dichloro-2-methyl-1-pentylbenzimidazole |
InChI |
InChI=1S/C13H16Cl2N2/c1-3-4-5-6-17-9(2)16-12-7-10(14)11(15)8-13(12)17/h7-8H,3-6H2,1-2H3 |
InChI Key |
ZJVZQTFOPUSPJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=NC2=CC(=C(C=C21)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















